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Enhancing the efficiency of gold recovery in the presence of excess calcium.

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Technical Support Center: Gold Recovery in High-Calcium Environments

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the efficiency of gold recovery in the presence of excess calcium.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of calcium in conventional gold cyanidation?

A1: Calcium, typically added as lime (calcium hydroxide), is primarily used to control the pH of the leaching solution.[1][2] Maintaining an alkaline pH, ideally between 10.0 and 11.0, is critical to prevent the formation of toxic hydrogen cyanide (HCN) gas and to optimize the gold dissolution process.[2][3] Additionally, lime can aid in the settlement of fine ore particles.[1]

Q2: How can excess calcium negatively impact gold recovery?

A2: Excess calcium can have several detrimental effects:

 Surface Passivation: Calcium-containing precipitates can form on the surface of gold particles, which inhibits the leaching agent's access to the gold.[4]



- Scale Formation: Calcium carbonate (CaCO3) scale can build up on equipment and, more critically, on activated carbon.[5][6] This scaling, also known as carbon fouling, blocks the pores of the activated carbon, reducing its ability to adsorb the gold-cyanide complex.[5][7]
- Reduced Dissolution Rate: High concentrations of calcium hydroxide, leading to a pH above 12.2, can significantly slow down and even halt the dissolution of gold in cyanide solutions.
 [1]

Q3: Can calcium ever be beneficial for gold recovery?

A3: Some research suggests that calcium can form a calcium aurocyanide complex (Ca[Au(CN)₂]₂) that adsorbs strongly and rapidly onto activated carbon.[4][7] The adsorption strength of aurocyanide complexes follows the series Ca > Mg > Li > Na > K, with the calcium complex being the most stable.[4] This can potentially lead to improved gold recovery if the negative effects of scaling are properly managed.[4]

Q4: What are the signs of calcium-related problems in my gold recovery experiment?

A4: Indicators of excess calcium-related issues include:

- Reduced gold recovery rates despite adequate cyanide concentration and leach time.
- Visible white or off-white scale formation on tanks, pipes, and screens.
- A decrease in the gold loading capacity of your activated carbon.
- An increase in the calcium content of the activated carbon, which can be confirmed through analysis. Plant experience suggests that negative effects can begin when calcium loading on carbon is around 1.5%, though some systems can tolerate up to 3%.[5]

Q5: Are there alternative leaching agents to cyanide that are less susceptible to calcium interference?

A5: Yes, several alternatives to cyanide are being explored, which may offer advantages in high-calcium ores:



- Thiosulphate Leaching: This is a promising, less toxic alternative. The gold-thiosulphate complex is not as readily adsorbed by the carbonaceous components of some ores, which can be an advantage.[8]
- Chloride Leaching: This method uses chloride solutions to dissolve gold and can be operated as a closed-loop system, minimizing environmental discharge.[9][10]
- Glycine Leaching: Glycine, an amino acid, can be used as a lixiviant for gold, and initial studies have shown it can be highly selective for gold over other gangue minerals.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Actions
Low Gold Dissolution	Gold Particle Passivation	- Optimize pH control to avoid excessively high levels (above 11.5) where calcium precipitation is more likely.[1] [3]- Consider pre-leaching the ore with an acidic solution to remove some of the calcium minerals, if feasible for the ore type.
Reduced Gold Adsorption	Calcium Carbonate Scaling on Activated Carbon	- Implement a regular acid washing schedule for the activated carbon to remove calcium carbonate scale.[5][7] Hydrochloric acid is commonly used for this purpose.[5]-Consider the use of antiscalant chemicals, such as phosphonates or anionic polymers, which can be added in small concentrations to the process water to inhibit scale formation.[6]
High Reagent Consumption	Excessive Lime Addition	- Monitor and control the pH of the slurry more tightly to avoid adding excess lime. Automated pH control systems can be beneficial.[3]- Evaluate the use of alternative pH modifiers like caustic soda (NaOH), which does not introduce calcium into the system. However, be aware that this may affect slurry settling characteristics.[1]



Preg-Robbing	Adsorption of Gold-Cyanide Complex onto Carbonaceous Ore Components	- In cases of preg-robbing ores, the presence of calcium may be beneficial as the calcium aurocyanide complex is less likely to be adsorbed by the native carbon in the ore compared to the sodium or potassium aurocyanide complexes.[4]- If preg-robbing is severe, consider alternative lixiviants like thiosulphate, as the gold-thiosulphate complex is not adsorbed by carbonaceous material.[8]
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Quantitative Data Summary

Table 1: Effect of pH and Alkalinity Source on Gold Dissolution

Alkalinity Source	рН	Effect on Gold Dissolution Rate	Reference
Calcium Hydroxide	~11.0	Rate begins to decrease rapidly	[1]
Calcium Hydroxide	12.2	Dissolution is practically negligible	[1]
Sodium Hydroxide	12.5	Rate begins to slow	[1]
Sodium Hydroxide	13.4	Dissolution is much more rapid than with Ca(OH) ₂ at pH 12.2	[1]

Table 2: Impact of Calcium Loading on Activated Carbon



Calcium Loading on Carbon	Observed Effect on Gold Recovery	Reference
Below 1.5%	Minimal effect in most plants	[5]
1.5% - 3%	Gold recovery starts to be negatively affected	[5]
20 kg/t (2%)	May not have a serious effect on kinetic response	[7]
40 - 60 kg/t (4% - 6%)	Detrimental effect on gold adsorption	[7]

Experimental Protocols

Protocol 1: Acid Washing of Calcium-Fouled Activated Carbon

Objective: To remove calcium carbonate scale from activated carbon to restore its gold adsorption capacity.

Materials:

- Calcium-fouled activated carbon
- Dilute hydrochloric acid (HCl) solution (typically 3-5% by volume)
- · Beakers or columns for washing
- pH meter
- · Water for rinsing

Procedure:

- Take a representative sample of the fouled activated carbon.
- Rinse the carbon with water to remove any entrained slurry particles.



- Immerse the carbon in the dilute HCl solution. The reaction between the acid and calcium carbonate will produce carbon dioxide gas, which will be visible as effervescence.
- Gently agitate the carbon in the acid solution for a period of 30 minutes to 2 hours, or until
 the effervescence ceases.
- Monitor the pH of the acid solution; an increase in pH indicates that the acid is being consumed by the carbonate scale.
- Once the reaction is complete, decant the acid solution.
- Thoroughly rinse the carbon with fresh water until the pH of the rinse water is neutral (pH ~7). This is crucial to remove any residual acid that could interfere with subsequent cyanidation.
- The acid-washed carbon is now ready for reuse in the adsorption circuit.

Protocol 2: Evaluating the Impact of pH on Gold Leaching in the Presence of Calcium

Objective: To determine the optimal pH for gold dissolution in a specific ore when using lime for pH control.

Materials:

- Representative ore sample, ground to the desired particle size
- Sodium cyanide (NaCN) stock solution
- Calcium hydroxide (lime) slurry
- Leaching vessels (e.g., bottle rolls or stirred tanks)
- pH meter
- Apparatus for gold analysis (e.g., Atomic Absorption Spectrometry AAS)

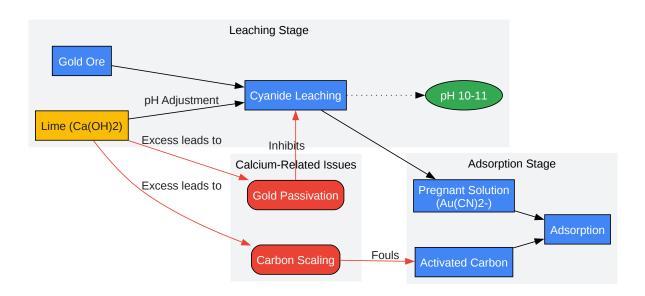
Procedure:



- Prepare a series of leaching tests with identical ore weights, slurry densities, and cyanide concentrations.
- Adjust the pH of each test slurry to a different level using the lime slurry. The pH range to be tested should typically be between 10.0 and 12.5 in increments of 0.5 pH units.
- Commence the leaching tests and maintain the target pH in each vessel by periodically adding small amounts of lime slurry as needed.
- Take solution samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
- Analyze the gold concentration in the solution samples from each test.
- Plot the gold recovery as a function of time for each pH value.
- Compare the final gold recoveries and the leaching kinetics across the different pH levels to identify the optimal pH that maximizes gold extraction without causing significant passivation.

Visualizations

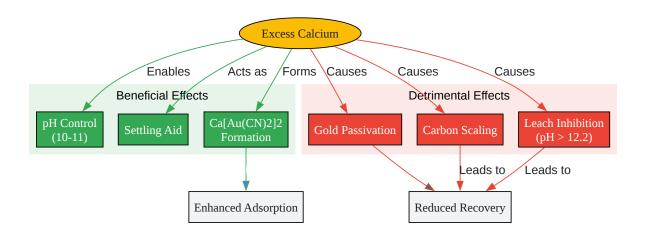




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Caption: Workflow of gold recovery and the points of calcium interference.





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Caption: The dual role of excess calcium in gold cyanidation.

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